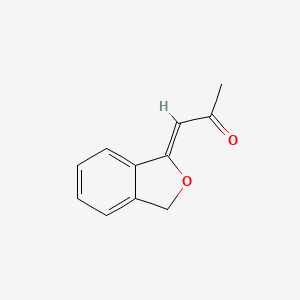(1Z)-1-(2-Benzofuran-1(3H)-ylidene)acetone
CAS No.: 935521-29-2
Cat. No.: VC2669364
Molecular Formula: C11H10O2
Molecular Weight: 174.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 935521-29-2 |
|---|---|
| Molecular Formula | C11H10O2 |
| Molecular Weight | 174.2 g/mol |
| IUPAC Name | (1Z)-1-(3H-2-benzofuran-1-ylidene)propan-2-one |
| Standard InChI | InChI=1S/C11H10O2/c1-8(12)6-11-10-5-3-2-4-9(10)7-13-11/h2-6H,7H2,1H3/b11-6- |
| Standard InChI Key | RBHHGDADHCEGTP-WDZFZDKYSA-N |
| Isomeric SMILES | CC(=O)/C=C\1/C2=CC=CC=C2CO1 |
| SMILES | CC(=O)C=C1C2=CC=CC=C2CO1 |
| Canonical SMILES | CC(=O)C=C1C2=CC=CC=C2CO1 |
Introduction
Structural Features and Chemical Properties
Molecular Structure
(1Z)-1-(2-Benzofuran-1(3H)-ylidene)acetone incorporates the benzofuran scaffold, which consists of a benzene ring fused to a furan ring, creating a bicyclic heteroaromatic system. The nomenclature indicates several key structural features:
-
The "1(3H)" designation signifies a non-aromatic benzofuran with a hydrogen at the 3-position
-
The "ylidene" term indicates a carbon-carbon double bond connecting the benzofuran moiety to the acetone fragment
-
The "(1Z)" prefix specifies the stereochemistry of this double bond, with the larger groups positioned on the same side (cis configuration)
The compound can be visualized as having three primary structural components: the benzene ring, the partially reduced furan ring, and the acetyl group connected via a double bond with Z-configuration.
Synthetic Approaches
Palladium-Catalyzed Methods
The synthesis of benzofuran derivatives, which could serve as precursors for (1Z)-1-(2-Benzofuran-1(3H)-ylidene)acetone, has been accomplished through various catalytic approaches. Palladium-catalyzed methods have proven particularly effective for constructing the benzofuran scaffold. These approaches often involve:
-
Coupling reactions between o-halophenols and alkynes
-
Intramolecular cyclization of appropriately functionalized precursors
-
Carbonylative coupling reactions
For instance, the coupling of iodophenols with terminal alkynes using palladium and copper catalysts has been reported to yield benzofuran derivatives in high yields (84-91%) . These products could potentially be further functionalized to introduce the ylidene acetone moiety.
Copper-Catalyzed Syntheses
Copper-catalyzed reactions represent another viable approach for benzofuran synthesis. A notable example involves the three-component reaction of o-hydroxy aldehydes, amines, and substituted alkynes using copper iodide as a catalyst in environmentally friendly deep eutectic solvents . This green chemistry approach provides benzofuran derivatives in good to excellent yields (70-91%), with electron-donating substituents on the salicylaldehyde precursors resulting in higher yields .
Rhodium-Catalyzed Methods
Rhodium catalysis offers additional synthetic pathways to benzofuran structures. For example, the treatment of substituted benzamides with vinylene carbonate in the presence of cyclopentadienyl-based rhodium complexes has been shown to produce substituted benzofuran heterocycles in yields ranging from 30-80% . This approach proceeds through several key steps:
-
C–H activation
-
Migratory insertion
-
Nucleophilic substitution
-
β-oxygen elimination
These methods could potentially be adapted for the synthesis of (1Z)-1-(2-Benzofuran-1(3H)-ylidene)acetone or its precursors.
Table 1: Comparison of Catalytic Methods for Benzofuran Synthesis
| Catalytic System | Key Reagents | Typical Yields | Advantages |
|---|---|---|---|
| Palladium/Copper | Iodophenols, terminal alkynes | 84-91% | High yields, mild conditions |
| Copper | o-hydroxy aldehydes, amines, alkynes | 70-91% | Eco-friendly, versatile |
| Rhodium | Benzamides, vinylene carbonate | 30-80% | Functional group tolerance |
| Nickel | Various precursors | 23-89% | Cost-effective alternative |
Green Chemistry Approaches
Environmentally friendly synthetic methodologies for benzofuran derivatives have gained increasing attention. The use of deep eutectic solvents (DES), such as choline chloride-ethylene glycol (ChCl.EG), represents a promising green chemistry approach . These solvents offer several advantages:
-
Ability to stabilize polar intermediates
-
Facilitation of rapid transformations
-
Weak base properties (from chloride ions)
-
Reduced environmental impact compared to traditional organic solvents
Such green chemistry approaches could potentially be adapted for the sustainable synthesis of (1Z)-1-(2-Benzofuran-1(3H)-ylidene)acetone.
| Biological Activity | Supporting Evidence from Related Compounds | Potential Mechanism |
|---|---|---|
| Anti-inflammatory | Documented in benzofuran-isatin hybrids | Possibly through COX inhibition |
| Antimicrobial | Observed in various benzofuran derivatives | Disruption of bacterial cell processes |
| CNS activity | Reported in benzofuran-containing compounds | Interaction with neurotransmitter systems |
| Antitubercular | Demonstrated by some benzofuran analogs | Inhibition of chorismate mutase |
Spectroscopic Characteristics
Predicted NMR Spectroscopy Features
The NMR spectroscopic profile of (1Z)-1-(2-Benzofuran-1(3H)-ylidene)acetone would likely show distinctive features reflecting its structural elements. Based on reported spectra of similar benzofuran derivatives, the following patterns might be expected:
-
¹H NMR would show signals for the aromatic protons of the benzene ring (typically δ 7.0-8.0 ppm)
-
The methylene protons at the 3-position of the benzofuran would appear as a singlet or multiplet in the δ 3.0-4.0 ppm region
-
The methyl group of the acetone moiety would likely appear as a singlet around δ 2.0-2.5 ppm
-
The olefinic proton (if present) would give a signal in the δ 5.5-7.0 ppm range
Similar benzofuran derivatives have exhibited characteristic ¹H NMR patterns. For example, N′-(5-Methyl-2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide shows signals at δ 11.72 and 10.74 ppm for NH protons, multiple signals between δ 7.89-6.80 ppm for aromatic protons, and a signal at δ 2.33 ppm for the methyl group .
Infrared Spectroscopy
The IR spectrum of (1Z)-1-(2-Benzofuran-1(3H)-ylidene)acetone would likely show characteristic bands for:
-
C=O stretching of the ketone (approximately 1710-1720 cm⁻¹)
-
C=C stretching vibrations (1600-1680 cm⁻¹)
-
Aromatic C-H stretching (3000-3100 cm⁻¹)
-
C-O stretching of the furan oxygen (1040-1270 cm⁻¹)
For comparison, related benzofuran derivatives like N′-(2-Oxoindolin-3-ylidene)benzofuran-2-carbohydrazide show characteristic IR bands at 3426 cm⁻¹ (NH stretching), 1742 cm⁻¹ (C=O stretching), and 1672 cm⁻¹ (C=N stretching) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume